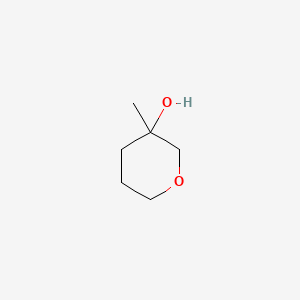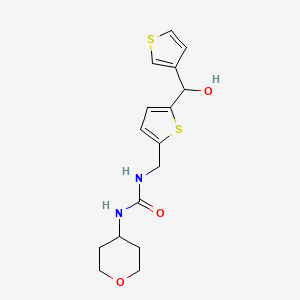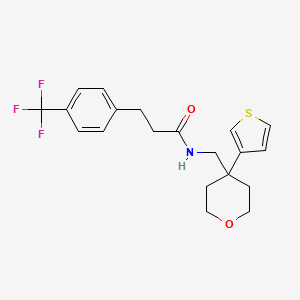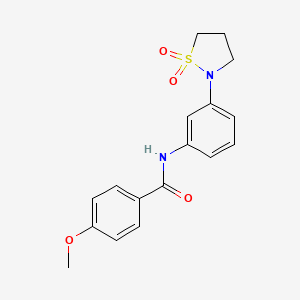![molecular formula C12H13N3O3S B2970694 6-(2-hydroxyethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 455949-97-0](/img/structure/B2970694.png)
6-(2-hydroxyethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-hydroxyethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C12H13N3O3S and its molecular weight is 279.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Solar Cells and Electron Transport Materials
A bifluorenylidene-functionalized, H-shaped, small molecular non-fullerene electron acceptor, which utilizes diketopyrrolopyrrole (DPP) as terminal functionalities, has shown promise in organic solar cells, displaying high optical absorption coefficient, good solubility, thermal stability, promising optoelectronic properties, and high electron mobility. This compound achieved an encouraging efficiency of 5.42% when paired with poly(3-hexylthiophene) (Gupta et al., 2017).
Additionally, an alcohol-soluble n-type conjugated polyelectrolyte (n-CPE), which contains a DPP backbone, was synthesized for use as an electron transport layer (ETL) in inverted polymer solar cells (PSCs). Its electron-deficient nature and planar structure endowed it with high conductivity and electron mobility, resulting in enhanced power conversion efficiency (PCE) (Hu et al., 2015).
Antiviral and Antitumor Activities
Compounds derived from thieno[2,3-d]pyrimidine-2,4-dione have been explored for their antiviral and antitumor activities. Notably, one derivative displayed significant in vitro activity against human cytomegalovirus (HCMV), demonstrating potency against both standard and drug-resistant virus strains without inhibiting other herpesviruses or the human immunodeficiency virus (Revankar et al., 1998).
In the realm of antitumor research, a highly potent 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate inhibitor was synthesized, showing selectivity for proton-coupled folate transporter and folate receptor over the reduced folate carrier. It inhibited β-glycinamide ribonucleotide formyltransferase (GARFTase) and demonstrated potent antitumor activity both in vitro and in vivo (Wang et al., 2011).
Photophysical and Electronic Properties
Research on DPP derivatives has also focused on their optical and electronic properties. One study synthesized pyrrolo[3,2-b]pyrrole-1,4-dione (isoDPP) derivatives to explore their photophysical characteristics, revealing weak luminescence and low radiative rates consistent with theoretical predictions. These findings underscore the importance of structural modifications to tune the electronic and photophysical properties of DPP derivatives for specific applications (Gendron et al., 2014).
Propriétés
IUPAC Name |
6-(2-hydroxyethyl)-4-thiophen-2-yl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c16-4-3-15-6-7-9(11(15)17)10(14-12(18)13-7)8-2-1-5-19-8/h1-2,5,10,16H,3-4,6H2,(H2,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLPMTSQMIGXEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=CS3)C(=O)N1CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-methoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2970611.png)
![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2970615.png)
![4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2970618.png)

![[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2970621.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2970623.png)

![N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970626.png)

![1'-(3-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2970628.png)
![1-[1-(2-Hydroxy-3-piperazin-1-ylpropyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone hydrochloride](/img/structure/B2970629.png)

![3-(4-chlorophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2970632.png)